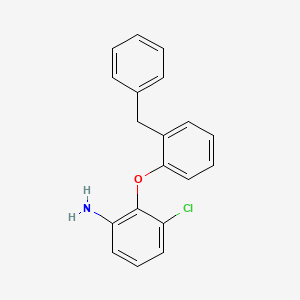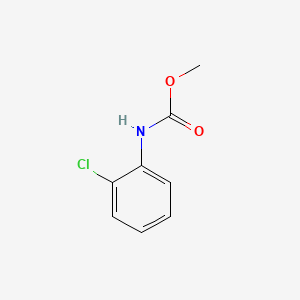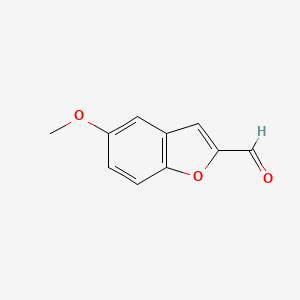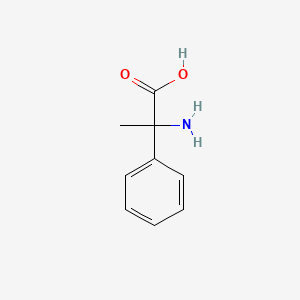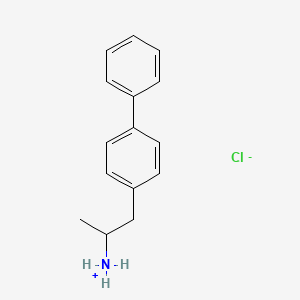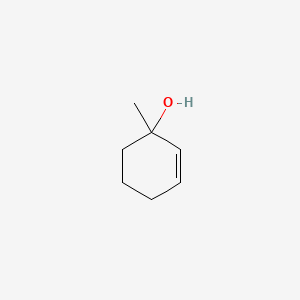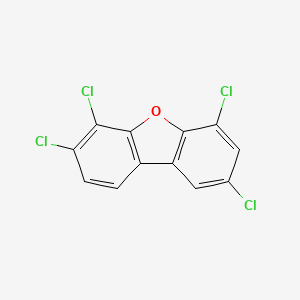
2,4,6,7-Tetrachlorodibenzofuran
Descripción general
Descripción
2,4,6,7-Tetrachlorodibenzofuran (TCDF) is a type of chlorinated dibenzofuran (CDF), a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .
Molecular Structure Analysis
The molecular formula of TCDF is C12H4Cl4O, with an average molecular mass of 305.972 g/mol . The structure of TCDF includes one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran .Chemical Reactions Analysis
The reaction mechanisms of TCDF have been investigated theoretically . For example, the reaction of TCDF with hydrogen peroxide (H2O2) and its anion has been studied . The reaction is a multi-channel reaction, i.e., the CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .Physical And Chemical Properties Analysis
TCDF is a small molecule . The properties most important for understanding the environmental behavior of the dioxin and dioxin-like compounds appear to be water solubility (WS), vapor pressure (VP), octanol/water partition coefficient (Kow), organic carbon partition coefficient (Koc), and photochemical quantum yield .Aplicaciones Científicas De Investigación
2,4,6,7-Tetrachlorodibenzofuran: A Comprehensive Analysis
Environmental Monitoring: 2,4,6,7-Tetrachlorodibenzofuran is monitored in environmental samples to assess pollution levels and ecological impact. It is part of the group known as “dioxins,” which are persistent organic pollutants (POPs) that accumulate in the food chain and can cause significant health risks .
Analytical Chemistry: This compound is used as a standard in analytical methods such as gas chromatography/mass spectrometry (GC/MS) for the detection and quantification of dioxins in various matrices .
Toxicology Studies: Researchers study 2,4,6,7-Tetrachlorodibenzofuran to understand its toxicological effects on living organisms. It serves as a model compound for studying the mechanism of action of dioxins and their metabolites .
Bioremediation: The compound is used in research exploring bioremediation strategies for contaminated sediments. Studies focus on microbial reductive dechlorination as a potential method for detoxifying dioxin-contaminated environments .
Molecular Biology: In molecular biology, 2,4,6,7-Tetrachlorodibenzofuran is utilized to study its interaction with the aryl hydrocarbon receptor (AhR), which plays a role in gene expression related to xenobiotic metabolism .
Reaction Mechanism Research: The compound is also used in theoretical and experimental studies to understand reaction mechanisms involving halogenated organic compounds and their interactions with other chemical species .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4,6,7-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-3-7-6-1-2-8(14)10(16)12(6)17-11(7)9(15)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDXKMRVQOSASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205755 | |
| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57117-38-1 | |
| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6,7-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64PSC2N2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)

